N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-Methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinolinone derivative characterized by a 4-oxo-1,4-dihydroquinoline core modified with a 4-methylbenzenesulfonyl group at position 3, a methyl substituent at position 6, and an acetamide side chain linked to a 4-methoxyphenyl group. The 4-methylbenzenesulfonyl moiety enhances stability and modulates electronic properties, while the 4-methoxyphenyl acetamide group may influence solubility and receptor binding interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-17-4-11-21(12-5-17)34(31,32)24-15-28(23-13-6-18(2)14-22(23)26(24)30)16-25(29)27-19-7-9-20(33-3)10-8-19/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBJGADKAEYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Sulfonylation: The quinoline derivative is then sulfonylated using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.
Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxylated quinoline.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations:
Sulfonyl Group Variations: The 4-methylbenzenesulfonyl group in the target compound likely enhances steric bulk compared to the unsubstituted benzenesulfonyl group in ’s analogue. This substitution may improve metabolic stability by reducing enzymatic degradation .
Acetamide Modifications :
- The 4-methoxyphenyl group in the target compound contrasts with the 4-chlorophenyl group in . Methoxy groups typically increase solubility due to their polar nature, whereas chloro substituents enhance lipophilicity and membrane permeability .
- Long alkyl chains (e.g., hexadecanamide in ’s compound 3i) result in high melting points (>250°C) but reduced aqueous solubility, limiting bioavailability compared to aryl acetamides .
Compounds lacking the quinolinone core () exhibit distinct applications, such as intermediates for heterocyclic synthesis or hydrogen-bonded crystal networks .
Crystallographic and Computational Insights
- Hydrogen-Bonding Networks : ’s crystal structure reveals that sulfonamide-acetamide hybrids form stable N—H⋯O and C—H⋯O interactions, which could guide co-crystallization studies of the target compound .
- DFT Studies : ’s computational analysis of acetamide derivatives underscores the role of electronic effects (e.g., methoxy vs. nitro groups) in modulating reactivity and binding .
Biological Activity
N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound with a complex structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant findings from various studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃S |
| Molecular Weight | 277.339 g/mol |
| Density | 1.267 g/cm³ |
| Boiling Point | 426.8 ºC |
| Flash Point | 211.9 ºC |
These properties are essential for understanding the compound's behavior in biological systems and its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related quinoline derivatives have shown promising results against various cancer cell lines:
- HepG2 (Liver Cancer) : IC50 = 0.9 μM
- MCF-7 (Breast Cancer) : IC50 = 14.7 μM
- 158N (Oligodendrocytes) : IC50 = 27 μM
These findings suggest that the compound may possess cytotoxic effects that could be harnessed for cancer therapy .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it could reduce reactive oxygen species (ROS) levels in certain cell lines, indicating potential protective effects against oxidative stress. The antioxidant activity was assessed using the H2-DCFDA and DHE assays, where it was found to diminish ROS levels effectively compared to controls like Vitamin E .
The mechanism by which this compound exerts its biological effects appears to involve modulation of oxidative stress pathways and direct cytotoxicity against tumor cells. The compound's ability to influence cell signaling pathways related to apoptosis and proliferation is an area of ongoing research.
Case Studies
Several case studies have documented the effects of similar compounds on various biological systems:
- Cytotoxicity in Cancer Cells : A study reported that quinoline derivatives showed selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .
- Antioxidant Effects : In models of oxidative stress, compounds with similar structures demonstrated significant radical scavenging activities, suggesting a potential role in preventing cellular damage associated with chronic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
